![molecular formula C13H13N3O3 B4878457 1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4878457.png)
1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Overview
Description
1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, also known as MPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPAC is a pyrazole derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of 1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the inflammatory response and the production of prostaglandins and leukotrienes. 1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to inhibit cyclooxygenase-2 and lipoxygenase, which are enzymes involved in the production of prostaglandins and leukotrienes, respectively.
Biochemical and Physiological Effects
1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation. 1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been shown to have antioxidant effects and to protect against oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has several advantages for use in lab experiments, including its stability, ease of synthesis, and low toxicity. However, its solubility in water is limited, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid. One direction is to further explore its potential as an anti-inflammatory and analgesic agent. Another direction is to investigate its potential as an inhibitor of enzymes involved in other disease processes, such as cancer. Additionally, 1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid could be used as a building block for the synthesis of new materials with potential applications in fields such as electronics and energy storage.
Scientific Research Applications
1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been studied for its potential as an anti-inflammatory and analgesic agent. In biochemistry, 1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been studied for its potential as an inhibitor of enzymes such as cyclooxygenase-2 and lipoxygenase. In materials science, 1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been studied for its potential as a building block for the synthesis of new materials.
properties
IUPAC Name |
1-methyl-5-[(4-methylphenyl)carbamoyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-3-5-9(6-4-8)15-12(17)11-10(13(18)19)7-14-16(11)2/h3-7H,1-2H3,(H,15,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPFCTQBOPIRMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-[(4-methylphenyl)carbamoyl]-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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